molecular formula C8H11NO3 B1270500 5-[(Dimethylamino)methyl]-2-furoic acid CAS No. 86649-59-4

5-[(Dimethylamino)methyl]-2-furoic acid

Cat. No. B1270500
CAS RN: 86649-59-4
M. Wt: 169.18 g/mol
InChI Key: LLPIDIFMBNAYOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-[(Dimethylamino)methyl]-2-furoic acid involves various methods, including the Vilsmeier-Haak reaction to introduce functional groups into the furan ring. For example, 2(5H)-furanone reacts with the Vilsmeier-Haak-Arnold reagent, leading to products that can undergo further transformation into structurally complex furans (Krapivin et al., 1999). Additionally, controlled Birch reduction and esterification processes are used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, showcasing the diverse synthetic routes available for modifying furan derivatives (Masamune, Ono, & Matsue, 1975).

Scientific Research Applications

Photoisomerization and Synthesis Applications

  • 5,5-Dimethyl-2(5H)-furanone synthesis through photochemically induced lactonization of related compounds has been described, showing applications in chemical synthesis processes (Biot, Keukeleire, & Verzele, 2010).

Structural and Chemical Properties

  • Studies on sterically strained conjugated systems containing trisubstituted furan rings, including compounds similar to 5-[(Dimethylamino)methyl]-2-furoic acid, have elucidated their structural characteristics and nonclassical deformations (Крапивин et al., 2013).

Fluorescence and Solubility Studies

  • Research on the synthesis of fluorescent compounds, including derivatives of this compound, has shown their potential in creating highly fluorescent and water-soluble substances (Boobalan, Imran, & Nagarajan, 2012).

Interaction with Electron and Proton Transfer

  • The impact of carboxylation on the stability of the furan ring in related compounds, including the dissociation behavior upon electron attachment, provides insights into chemical reactivity and stability (Zawadzki, Luxford, & Kočišek, 2020).

Corrosion Inhibition

  • Some derivatives of this compound have been explored as potential corrosion inhibitors for mild steel in acidic solutions, highlighting their application in materials science (Khaled, 2006).

Chemical Conversion and Catalysis

  • The conversion of related furan compounds to valuable chemicals through catalytic processes indicates potential applications in biomass conversion and renewable chemical production (Yang, Xia, Liu, & Wang, 2017).

Biocatalysis for Sustainable Chemistry

  • Biocatalytic methods for producing furandicarboxylic acid from related compounds, including 2-furoic acid, highlight the potential of these compounds in sustainable chemistry and bioprocessing (Yuan et al., 2019).

properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPIDIFMBNAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355571
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86649-59-4
Record name 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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